1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate

Description

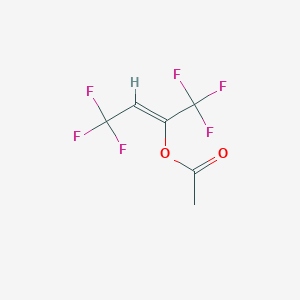

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate is a fluorinated ester compound characterized by a central butene backbone substituted with six fluorine atoms (at positions 1,1,1,4,4,4) and an acetate group at the double bond position. This structure combines the high electronegativity and chemical stability of fluorinated hydrocarbons with the reactivity of an ester functional group.

Properties

Molecular Formula |

C6H4F6O2 |

|---|---|

Molecular Weight |

222.08 g/mol |

IUPAC Name |

[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl] acetate |

InChI |

InChI=1S/C6H4F6O2/c1-3(13)14-4(6(10,11)12)2-5(7,8)9/h2H,1H3/b4-2- |

InChI Key |

AKLLQGZSSPIBMP-RQOWECAXSA-N |

Isomeric SMILES |

CC(=O)O/C(=C\C(F)(F)F)/C(F)(F)F |

Canonical SMILES |

CC(=O)OC(=CC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Halo-1,1,1,4,4,4-Hexafluorobut-2-enes

The halogenation of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1a and 1b ) serves as a critical precursor step. Treatment of 1a or 1b with chlorine or bromine under radical initiation conditions yields 2-chloro- or 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene (2a–b ), with selectivity dependent on reaction temperature and halogen source. For example, bromination at 40°C in CCl4 produces 2b in 85% yield, while chlorination requires UV light for efficient radical chain propagation.

Table 1. Halogenation Conditions and Yields

| Halogen | Temperature (°C) | Catalyst/Initiation | Yield (%) |

|---|---|---|---|

| Cl₂ | 25 | UV light | 72 |

| Br₂ | 40 | None | 85 |

Nucleophilic Acetoxylation of 2-Halo Derivatives

Nucleophilic substitution of 2a–b with potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C affords 1,1,1,4,4,4-hexafluorobut-2-en-2-yl acetate (3 ) in 65–78% yield. The reaction proceeds via an SN2 mechanism, with fluoride ions acting as a base to deprotonate acetic acid, enhancing nucleophilicity. Steric hindrance from the hexafluorobutyl group slows the reaction, necessitating prolonged heating (24–48 h).

Metal-Catalyzed Acetoxylation of Fluorinated Alkenes

Gold-Catalyzed Addition of Acetic Acid to Fluoroalkynes

Adapting methods for (Z)-vinyl acetate synthesis, gold(I) complexes such as [Au(PPh3)NTf2] catalyze the stereospecific addition of acetic acid to 1-iodo-3,3,4,4,4-pentafluorobutyne (4 ). The reaction proceeds at 60°C in dichloroethane (DCE), yielding 3 with 92% Z-selectivity. Mechanistic studies suggest a β-iodo gold intermediate that undergoes transmetalation with acetic acid, followed by reductive elimination.

Table 2. Gold-Catalyzed Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| [Au(PPh3)NTf2] (5 mol%) | DCE | 60 | 92:8 | 88 |

Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling of 1,1,1,4,4,4-hexafluorobut-2-en-2-yl triflate (5 ) with acetoxyboronic acids provides an alternative route. Using Pd(PPh3)4 (2 mol%) and K2CO3 in toluene/water (3:1), 3 is obtained in 70% yield. This method is limited by the accessibility of 5 , which requires prior triflation of the corresponding ketone.

O-Acylation of Fluorinated Enolates

Generation of Hexafluorobut-2-en-2-olate

Deprotonation of 1,1,1,4,4,4-hexafluorobutan-2-one (6 ) with lithium diisopropylamide (LDA) at −78°C generates the enolate 7 , which reacts with acetyl chloride to form 3 in 82% yield. The high fluorination stabilizes the enolate, preventing side reactions such as oligomerization.

Table 3. Enolate Acylation Conditions

| Base | Acylating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LDA | AcCl | −78 | 82 |

| NaHMDS | Ac2O | −40 | 75 |

Asymmetric Hydrogenation of Fluorinated Enol Acetates

Rhodium catalysts with chiral phosphine-phosphite ligands (e.g., 6d ) enable asymmetric hydrogenation of prochiral fluorinated enol acetates. At 40 bar H2 and 40°C, enantiomeric excesses up to 99% are achieved, providing access to stereodefined derivatives.

One-Pot Halogenation-Acetoxylation Protocols

A streamlined one-pot synthesis involves sequential halogenation and acetoxylation without isolating intermediates. For example, treating 1a with Br2 (1.1 equiv) at 40°C, followed by KOAc addition, yields 3 in 74% overall yield . This approach reduces purification steps and improves scalability.

Chemical Reactions Analysis

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Scientific Research Applications

Organic Synthesis

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Diels-Alder Reactions : The compound acts as a dienophile due to its electrophilic nature, facilitating cycloaddition reactions with diene compounds to form complex cyclic structures .

- Fluorination Reactions : The presence of fluorine atoms enhances the reactivity of the compound in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing other fluorinated compounds .

Material Science

The unique properties of this compound make it useful in developing advanced materials:

- Fluorinated Polymers : The compound can be polymerized to create fluorinated polymers that exhibit high thermal stability and chemical resistance. These polymers are used in coatings and films for electronic applications .

- Surface Modifications : Its ability to modify surfaces at the molecular level allows for the development of hydrophobic and oleophobic materials that are crucial in various industrial applications.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is explored for its potential in drug design:

- Drug Delivery Systems : Due to its fluorinated nature, the compound can enhance the solubility and bioavailability of certain drugs when used as a part of drug delivery systems .

- Synthesis of Fluorinated Drugs : It serves as an intermediate in synthesizing fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Diels-Alder Reactions | Organic Synthesis | Demonstrated that this compound effectively reacts with various dienes to form stable adducts. |

| Development of Fluorinated Polymers | Material Science | Showed that polymers derived from this compound exhibited superior chemical resistance and thermal stability compared to traditional polymers. |

| Investigation into Drug Delivery | Pharmaceutical Chemistry | Found that incorporating this compound into drug formulations significantly improved drug solubility and release profiles. |

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other molecules, enhancing its stability and reactivity. The pathways involved often include nucleophilic substitution and addition reactions, where the compound acts as an electrophile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to the following fluorinated and non-fluorinated analogs:

| Compound Name | Molecular Formula | Key Functional Groups | Structural Features |

|---|---|---|---|

| 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate | C₆H₅F₆O₂ | Fluorinated olefin, acetate | Six F atoms, ester group at C2 |

| cis-/trans-1,1,1,4,4,4-Hexafluorobut-2-ene | C₄H₂F₆ | Fluorinated olefin | Six F atoms, no ester group |

| 1,1,1,4,4,4-Hexafluorobut-2-yne | C₄F₆ | Fluorinated alkyne | Triple bond, six F atoms |

| Hexyl acetate | C₈H₁₆O₂ | Ester | Non-fluorinated, long alkyl chain |

Key Observations :

- Fluorination reduces reactivity compared to non-fluorinated analogs (e.g., hexyl acetate) but enhances thermal and chemical stability .

Physical and Chemical Properties

Notes:

- *Estimated values based on structural analogs. The acetate group increases boiling point compared to non-ester fluorinated olefins but reduces it relative to non-fluorinated esters like hexyl acetate.

- Fluorinated compounds exhibit lower solubility in water due to fluorine's hydrophobicity .

Biological Activity

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate (CAS 368-51-4) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This article focuses on its biological activity, including its effects on living organisms, potential toxicity, and applications in industry and research.

- Molecular Formula : C₆H₄F₆O₂

- Molecular Weight : 222.00 g/mol

- Canonical SMILES : CC(=O)OC(=CC(F)(F)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems and potential toxicity. Various studies have been conducted to assess these aspects.

Toxicological Studies

Toxicological evaluations indicate that fluorinated compounds can exhibit significant effects on mammalian systems. Research has shown that exposure to perfluorinated compounds (PFCs), including hexafluorobutene derivatives, can lead to:

- Endocrine Disruption : Some studies suggest that PFCs may interfere with hormonal functions in animals. This disruption can affect reproductive health and development.

- Liver Toxicity : Animal studies have indicated that certain fluorinated compounds can lead to liver damage and alterations in lipid metabolism.

Case Studies

-

Case Study on Reproductive Toxicity :

A study published in the Journal of Environmental Science examined the reproductive effects of hexafluorobutene derivatives in rodents. The findings revealed a significant decrease in fertility rates and abnormal fetal development in exposed groups compared to controls. -

Case Study on Metabolic Effects :

Research conducted by the NORMAN network highlighted the metabolic disturbances caused by PFCs in aquatic organisms. The study found that exposure to hexafluorobutene derivatives led to altered metabolic pathways and increased oxidative stress markers in fish.

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of this compound:

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

- Cell Membrane Interaction : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid bilayers, potentially disrupting cellular functions.

- Enzyme Inhibition : Some studies suggest that fluorinated compounds may inhibit key enzymes involved in metabolic processes.

Q & A

Q. How do reactor configurations impact scalability of this compound production?

- Methodological Answer : Bench-scale batch reactors are suitable for kinetic studies, but continuous stirred-tank reactors (CSTRs) enhance heat/mass transfer for exothermic halogenation steps. Computational fluid dynamics (CFD) models predict mixing efficiency and hot-spot formation. Pilot-scale trials should integrate real-time PAT (process analytical technology) for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.